molecular formula C11H9FN2O2S B10968305 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diol

2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diol

Cat. No.: B10968305
M. Wt: 252.27 g/mol
InChI Key: RSWGJORRGWSZLG-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol is a chemical compound with a unique structure that includes a fluorobenzyl group attached to a pyrimidine ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol typically involves the reaction of 2-fluorobenzyl chloride with 4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated compounds, modified pyrimidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

Uniqueness

2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol is unique due to its specific combination of a fluorobenzyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9FN2O2S/c12-8-4-2-1-3-7(8)6-17-11-13-9(15)5-10(16)14-11/h1-5H,6H2,(H2,13,14,15,16)

InChI Key

RSWGJORRGWSZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)O)F

Origin of Product

United States

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